molecular formula C13H13ClN2O4S B2720983 5-Chloro-8-quinolinyl 4-morpholinesulfonate CAS No. 446270-77-5

5-Chloro-8-quinolinyl 4-morpholinesulfonate

Cat. No.: B2720983
CAS No.: 446270-77-5
M. Wt: 328.77
InChI Key: PDHQFXCODPYFMN-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 4-morpholinesulfonate: is a chemical compound with the molecular formula C13H13ClN2O4S and a molecular weight of 328.77 g/mol It is known for its unique structure, which combines a quinoline ring with a morpholine sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 4-morpholinesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a sulfonating agent, such as chlorosulfonic acid, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 4-morpholinesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-8-quinolinyl 4-morpholinesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 4-morpholinesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-quinolinol
  • 8-Quinolinyl 4-morpholinesulfonate
  • 5-Chloro-7-iodo-8-quinolinol

Uniqueness

5-Chloro-8-quinolinyl 4-morpholinesulfonate is unique due to the presence of both the chloro and morpholinesulfonate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) morpholine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c14-11-3-4-12(13-10(11)2-1-5-15-13)20-21(17,18)16-6-8-19-9-7-16/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHQFXCODPYFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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